molecular formula C16H16O2 B2450164 3,4-Dimethyl-2-phenylmethoxybenzaldehyde CAS No. 1427020-11-8

3,4-Dimethyl-2-phenylmethoxybenzaldehyde

Cat. No. B2450164
M. Wt: 240.302
InChI Key: LHOMNBYKVPFPPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-2-phenylmethoxybenzaldehyde is represented by the formula C16H16O2.

Scientific Research Applications

Synthesis Techniques and Chemical Analysis

  • The synthesis and characterization of complex organic compounds often involve reactions with substituted benzaldehydes. For example, the condensation reactions involving substituted benzaldehydes and amines or hydroxy compounds have been extensively studied for the synthesis of novel organic compounds, demonstrating the utility of these aldehydes in creating diverse chemical structures with potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis (G. Thippeswamy et al., 2011).

Materials Science and Sensing Applications

  • In materials science, substituted benzaldehydes have been utilized in the synthesis of metal-organic frameworks (MOFs) that show promise in sensing applications. For instance, lanthanide-based MOFs synthesized with dimethylphenyl-imidazole dicarboxylate ligands have demonstrated selective sensitivity to benzaldehyde derivatives, highlighting their potential as fluorescence sensors for detecting specific chemicals (B. Shi et al., 2015).

Catalyst Development

  • Research on substituted benzaldehydes has contributed to the development of catalysts for the selective oxidation of alcohols, showcasing the role of these compounds in synthesizing valuable intermediates for the pharmaceutical and perfume industries. This includes the use of copper-mediated systems for the efficient transformation of methyl groups into aldehyde functional groups, a key step in the production of various substituted hydroxybenzaldehydes (C. Boldron et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, 3,4-Dimethoxybenzaldehyde, indicates that it is harmful if swallowed and causes skin irritation . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to wear protective gloves .

properties

IUPAC Name

3,4-dimethyl-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-8-9-15(10-17)16(13(12)2)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOMNBYKVPFPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-3,4-dimethylbenzaldehyde

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